2-(吡啶-2-基甲氧基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

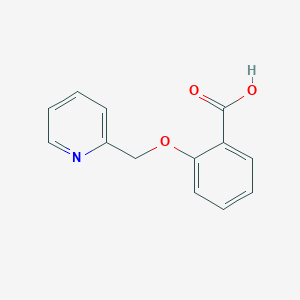

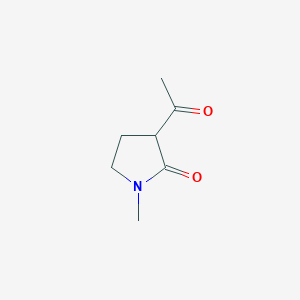

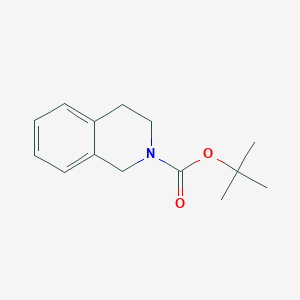

The compound 2-(Pyridin-2-ylmethoxy)benzoic acid is a derivative of benzoic acid where the hydroxyl hydrogen atoms have been substituted with pyridyl moieties. This aromatic carboxylic acid is structurally related to compounds that have been used to support a series of lanthanide coordination compounds, which are of interest due to their photophysical properties .

Synthesis Analysis

The synthesis of related compounds, such as 3,5-bis(pyridine-2-ylmethoxy)benzoic acid (HL2), involves the replacement of hydroxyl hydrogens of dihydroxy benzoic acid with pyridyl groups . Another related synthesis involves the reaction of 3,5-dihydroxybenzoic acid with chloromethyl pyridine to produce pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoates . These methods suggest that the synthesis of 2-(Pyridin-2-ylmethoxy)benzoic acid would likely follow similar esterification and etherification reactions, with considerations for reaction temperature and time to optimize yields.

Molecular Structure Analysis

The molecular structure of a closely related compound, 3,5-bis[(pyridin-4-yl)methoxy]benzoic acid, has been determined under hydrothermal conditions. The molecule is nearly planar, with the two (pyridin-4-yl)methoxy groups inclined at an angle to each other. In the crystal, molecules are linked by hydrogen bonds into chains . This information provides insight into the potential molecular geometry and intermolecular interactions that 2-(Pyridin-2-ylmethoxy)benzoic acid may exhibit.

Chemical Reactions Analysis

While specific reactions of 2-(Pyridin-2-ylmethoxy)benzoic acid are not detailed in the provided papers, the related compounds have been used to form lanthanide coordination polymers . These reactions involve the coordination of the carboxylate group with lanthanide ions, leading to the formation of one-dimensional coordination polymers with interesting photophysical properties. It can be inferred that 2-(Pyridin-2-ylmethoxy)benzoic acid could potentially undergo similar coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Pyridin-2-ylmethoxy)benzoic acid can be inferred from related compounds. For instance, the lanthanide complexes derived from HL2 exhibit photophysical properties with absorption maxima in the UV range and display luminescence efficiencies, particularly in the solid state . The related compound 3,5-bis[(pyridin-4-yl)methoxy]benzoic acid forms hydrogen-bonded chains in its crystal structure, which could influence its solubility and crystal packing . The synthesis and characterization of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoates also provide information on the solubility and stability of these compounds .

科学研究应用

化学和生物学特性

2-(吡啶-2-基甲氧基)苯甲酸是一种在化学和生物学各个领域具有潜在相关性的化合物,特别是由于其结构特征使其成为与生物系统相互作用和形成复杂化合物的候选物。对与2-(吡啶-2-基甲氧基)苯甲酸结构相关的化合物的研究,如含有吡啶基团的化合物,已经揭示了它们的化学、特性和应用方面的重要见解。

配位化学和生物活性

研究突出了吡啶衍生物在配位化学和生物活性中的多功能性。例如,与2-(吡啶-2-基甲氧基)苯甲酸相关的化合物的化学,如吡啶和苯甲酸衍生物,已被广泛探讨,因为它们在与金属形成复杂化合物方面具有潜在的重要性,这些化合物可能具有显著的光谱学、磁性和电化学特性(Boča, Jameson, & Linert, 2011; Lewandowski, Kalinowska, & Lewandowska, 2005)。这些研究为进一步探讨2-(吡啶-2-基甲氧基)苯甲酸在配位化学中的应用和其潜在的生物影响奠定了基础。

抗菌和与健康相关的应用

苯甲酸的抗菌和与健康相关的效应,是科学研究的主题。苯甲酸以其抗菌和抗真菌特性而闻名,研究表明它可以改善肠道功能,这表明了其在促进健康和治疗疾病方面的潜力(Mao, Yang, Chen, Yu, & He, 2019)。这些发现表明了2-(吡啶-2-基甲氧基)苯甲酸在食品保鲜和健康应用中的可能用途,因为它与苯甲酸在结构上的相似性。

环境和催化应用

与所讨论的化合物相关的吡啶衍生物的环境应用已经得到探讨,特别是在污染处理的背景下。研究表明,基于吡啶的化合物在光催化降解污染物方面可以发挥有效作用,为2-(吡啶-2-基甲氧基)苯甲酸的环境应用提供了潜在途径(Pichat, 1997)。这突显了该化合物在环境化学中的相关性,以及其对污染缓解策略的潜在贡献。

未来方向

The compound has received considerable attention due to its unique physical and chemical properties, as well as its potential applications in various fields of research and industry. In particular, compounds related to “2-(Pyridin-2-ylmethoxy)benzoic acid” have shown promising anti-fibrotic activities , indicating potential for future development in this area.

属性

IUPAC Name |

2-(pyridin-2-ylmethoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13(16)11-6-1-2-7-12(11)17-9-10-5-3-4-8-14-10/h1-8H,9H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTGMFYDWKPTQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OCC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571155 |

Source

|

| Record name | 2-[(Pyridin-2-yl)methoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-2-ylmethoxy)benzoic acid | |

CAS RN |

185053-79-6 |

Source

|

| Record name | 2-[(Pyridin-2-yl)methoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1339227.png)

![Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1339237.png)

![5,6-Diiodobenzo[d][1,3]dioxole](/img/structure/B1339240.png)